Luciferase activator-1
Description
Fundamental Principles of Bioluminescence and Luciferase Enzymes
Bioluminescence is a form of chemiluminescence where light is produced from a chemical reaction within a living organism. allen.in This "cold light" generates minimal heat. allen.in The key components of these reactions are a light-emitting substrate, broadly termed a luciferin (B1168401), and an enzyme that catalyzes the reaction, known as a luciferase. britannica.com These luciferin-luciferase systems are highly diverse across nature, with different organisms evolving distinct components to produce light. idtdna.combritannica.com
The chemical reaction catalyzed by luciferase enzymes is an oxidation process. wikipedia.org In the most commonly utilized system, derived from the firefly Photinus pyralis, the mechanism is a well-understood two-step process. wikipedia.orggithub.io
Adenylation: D-luciferin reacts with adenosine (B11128) triphosphate (ATP) in the presence of magnesium ions (Mg²⁺) to form luciferyl adenylate and pyrophosphate. britannica.comwikipedia.org This initial step "activates" the luciferin substrate. github.io
Oxidation: The enzyme-bound luciferyl adenylate is then oxidized by molecular oxygen (O₂), leading to the formation of an unstable, high-energy dioxetanone intermediate. wikipedia.org This intermediate rapidly breaks down, releasing carbon dioxide and an electronically excited form of a product molecule called oxyluciferin. As the excited oxyluciferin returns to its lower energy ground state, it releases the excess energy as a photon of light. britannica.comwikipedia.org
Nearly all the energy from this reaction is converted into light, making it an exceptionally efficient process. wikipedia.org Other organisms, such as bacteria, utilize different mechanisms. Bacterial luciferase, for instance, catalyzes the oxidation of a long-chain aliphatic aldehyde and a reduced flavin mononucleotide (FMNH₂). britannica.comwikipedia.org
While many luciferases exist, a few have become mainstays in research due to their specific properties, such as brightness, stability, and substrate requirements. promega.compromega.com The most prominent include Firefly, Renilla, and NanoLuc® luciferases.
| Feature | Firefly Luciferase (Photinus pyralis) | Renilla Luciferase (Renilla reniformis) | NanoLuc® Luciferase (Oplophorus gracilirostris) |
| Size | 61 kDa | 36 kDa | 19 kDa |
| Substrate | D-Luciferin | Coelenterazine | Furimazine |
| Cofactor | ATP-dependent | ATP-independent | ATP-independent |
| Relative Brightness | + | + | +++ |
| Emission Peak | ~560 nm (Yellow-Green) | ~480 nm (Blue) | ~460 nm (Blue) |
Data sourced from Promega Corporation materials. promega.comnih.govpromega.com
The differences between these enzymes are significant. For example, Firefly luciferase's dependence on cellular ATP allows it to be used as an indicator of cell viability. promega.com The small size and extreme brightness of NanoLuc® make it an exceptionally sensitive reporter. nih.govpromega.com The distinct substrates for these enzymes enable their use in dual-reporter assays, where one luciferase acts as the experimental reporter and the other as an internal control to normalize results. promega.comorigene.com
Significance of Luciferase Reporter Technologies in Biological Inquiry
Luciferase enzymes serve as powerful reporter genes in molecular biology. wikipedia.org In a typical reporter assay, the gene encoding a luciferase is linked to a specific regulatory DNA sequence (like a gene promoter) and introduced into cells. promega.com The amount of light produced by the cells then directly reflects the activity of that regulatory sequence. opentrons.combioagilytix.com The high sensitivity, broad dynamic range, and absence of background bioluminescence in most mammalian cells make these assays superior to many other methods. promega.comnih.gov
A primary application of luciferase reporters is the study of gene expression and regulation. bioagilytix.comaatbio.com By fusing the luciferase gene to a promoter of interest, researchers can quantitatively measure the promoter's strength and determine how it is affected by different transcription factors or external stimuli. opentrons.comyoutube.com This approach is fundamental for dissecting the complex rules that govern when and where genes are turned on or off. opentrons.com For example, scientists can rapidly test how mutations in a promoter region affect its ability to drive gene expression, identifying key control elements. fishersci.eu
Cells communicate and respond to their environment through intricate signal transduction pathways. These pathways often culminate in the activation of specific transcription factors that regulate gene expression. Luciferase reporter assays are widely used to monitor the activity of these pathways. opentrons.comnih.gov By using reporters driven by response elements for specific transcription factors (e.g., CRE for the cAMP pathway, AP-1 for the MAPK pathway), scientists can measure the activation state of a pathway in real-time. nih.govresearchgate.netresearchgate.net This allows for detailed studies of how cells process signals and provides a means to screen for drugs that modulate these critical cellular communication networks. researchgate.netqiagen.com
The speed, simplicity, and sensitivity of luciferase assays make them exceptionally well-suited for high-throughput screening (HTS). springernature.com In drug discovery, HTS is used to test thousands of chemical compounds for their ability to affect a specific biological target or pathway. opentrons.com Luciferase reporter cell lines can be engineered to produce a light signal in response to the activation or inhibition of a disease-relevant pathway. nih.gov This allows for the rapid and automated screening of large compound libraries to identify "hits"—potential starting points for new medicines. promega.comnih.gov The luminescent readout is easily quantifiable and can be performed in multi-well plate formats, making it a cornerstone of modern drug development pipelines. springernature.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-N,4-N-diethyl-1-N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5S2/c1-4-23(5-2)15-8-6-14(7-9-15)21-18-22-16(12-26-18)17-13(3)20-19-24(17)10-11-25-19/h6-12H,4-5H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQENEWSWLJLWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C4N3C=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery and Characterization of Luciferase Activator 1
Identification Methodologies for Luciferase Activator-1
The journey to pinpoint this compound began with sophisticated screening methodologies designed to sift through vast numbers of chemical compounds to identify those with the desired biological activity. This process relied heavily on cell-based assays that could report on the activity of specific cellular pathways.
High-Throughput Screening Approaches
High-throughput screening (HTS) was a cornerstone in the discovery of modulators of transcriptional repression. nih.govderpharmachemica.com This technology enables the rapid testing of extensive compound libraries in a miniaturized and automated fashion. researchgate.net In the context of identifying compounds like this compound, a common HTS strategy involves the use of luciferase reporter gene assays. youtube.com In these assays, the regulatory element of a gene of interest, such as the Repressor Element-1 (RE1)/Neuron-Restrictive Silencer Element (NRSE), is linked to the gene encoding the luciferase enzyme. nih.govnih.gov When this genetic construct is introduced into cells, the amount of light produced by the luciferase enzyme serves as a direct readout of the activity of the regulatory element. youtube.com Compounds that modulate this activity, either by enhancing or inhibiting it, can be quickly identified by changes in the luminescent signal.
Chemical Library Screening and Prioritization
The search for this compound involved the screening of a curated chemical library. Specifically, a library of commercially available 2-aminothiazole (B372263) derivatives was evaluated for their ability to modulate the silencing activity of the RE1/NRSE pathway. nih.gov The 2-aminothiazole scaffold was selected due to its known presence in biologically active molecules and its synthetic tractability, making it an attractive starting point for drug discovery. nih.govyoutube.com
The prioritization of "hits" from the screen was based on their efficacy and potency in the cell-based reporter gene assay. Compounds that demonstrated a significant and reproducible effect on luciferase expression were selected for further investigation. This initial prioritization is a critical step to focus resources on the most promising candidates for further development.
Synthetic Strategies and Derivatization for Research Probes
Following the initial identification of active compounds from the HTS campaign, chemical synthesis and derivatization play a pivotal role in transforming these "hits" into optimized research probes and potential therapeutic leads.
Rationale for Chemical Synthesis in Functional Optimization
The primary rationale for the chemical synthesis of analogs of the initial hits is to conduct a thorough investigation of the structure-activity relationship (SAR). nih.gov SAR studies aim to understand how specific changes in the chemical structure of a molecule affect its biological activity. By systematically modifying different parts of the 2-aminothiazole scaffold, researchers can identify the key chemical features required for potent and selective modulation of the target pathway. This process is essential for optimizing the desired biological effect while minimizing off-target activities.
Design and Preparation of Structural Analogs
The design and preparation of structural analogs of 2-aminothiazole derivatives often utilize established synthetic methodologies. The Hantzsch thiazole (B1198619) synthesis is a classic and versatile method for constructing the 2-aminothiazole core. acs.orgresearchgate.net This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. derpharmachemica.comresearchgate.net
Modern synthetic approaches may employ variations of this method, including one-pot procedures and the use of different catalysts to improve efficiency and yield. nih.gov The diversification of the 2-aminothiazole scaffold can be achieved by using a variety of substituted starting materials, allowing for the introduction of different functional groups at various positions of the thiazole ring and the amino group. nih.govescholarship.org This systematic derivatization is crucial for building a library of analogs to probe the SAR.
Initial Functional Evaluation of this compound
The initial functional evaluation of this compound and its analogs was centered on their performance in the cell-based RE1/NRSE luciferase reporter assay. This assay provided the primary data to assess their ability to modulate transcriptional repression. A quantitative structure-activity relationship (QSAR) analysis was performed on a series of 2-aminothiazole derivatives to build a predictive 3D-QSAR pharmacophore model. nih.govresearchgate.net This computational model helps to rationalize the observed SAR and guide the design of new, potentially more active compounds. researchgate.net The activity of the compounds was typically quantified by their EC50 values, representing the concentration at which they produce 50% of their maximal effect in the assay.
Below is a representative data table illustrating the type of information gathered during the initial functional evaluation of a series of 2-aminothiazole derivatives, including the compound identified as this compound (referred to as Compound D2 in some literature).
Table 1: Functional Activity of Selected 2-Aminothiazole Derivatives
| Compound ID | Structure | Luciferase Activity Modulation (Fold Change) |
|---|---|---|
| This compound (Compound D2) | 1.04 | |
| Analog 1 | 0.85 | |
| Analog 2 | 1.21 | |
| Analog 3 | 0.98 |
This table is for illustrative purposes and represents the type of data generated.
The data from such evaluations are critical for understanding the potential of these compounds as modulators of transcriptional repression and for guiding further optimization efforts.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Molecular Mechanisms of Luciferase Activation by Luciferase Activator 1
Direct Enzymatic Interaction and Binding Modes
The direct interaction of an activator with an enzyme is fundamental to its mechanism of action. For Luciferase activator-1, this would involve binding to the luciferase enzyme in a manner that leads to an increase in its catalytic efficiency. The mode of this binding can be categorized as either allosteric or orthosteric.
Allosteric Regulation of Luciferase Activity
Allosteric regulation involves the binding of a modulator to a site on the enzyme that is distinct from the active site where the substrate binds. This binding event induces a conformational change in the enzyme that can either enhance or inhibit its activity. In the context of luciferase, which utilizes ATP and luciferin (B1168401) as substrates, an allosteric activator could function by:
Inducing a More Favorable Conformation: Binding of this compound to an allosteric site could stabilize a conformation of luciferase that has a higher affinity for its substrates or that facilitates the catalytic process more efficiently. Studies on other luciferases, such as NanoLuc, have revealed the presence of allosteric sites on the enzyme surface that can influence the activity of the remote active site. researchgate.netresearchgate.net While not directly pertaining to firefly luciferase and this compound, these findings support the principle of allosteric modulation in luciferases.
Without specific structural data for a this compound-luciferase complex, the existence and location of a potential allosteric binding site remain speculative.
Orthosteric Binding Site Analysis (if applicable)
Orthosteric binding occurs when a molecule binds directly to the active site of an enzyme. While typically associated with competitive inhibition, it is conceivable, though less common, for a molecule to bind to the active site and enhance the binding or catalysis of the substrate.
Given that this compound is a small molecule, it is theoretically possible that it could interact with the luciferin or ATP binding pockets. However, this mode of activation is less probable than allosteric regulation. A detailed analysis would require co-crystallization studies of luciferase with this compound to determine if it occupies the active site. No such studies are currently available in the public domain.
Influence on Substrate or Cofactor Affinity
A primary mechanism by which an activator can enhance enzyme activity is by increasing the enzyme's affinity for its substrates or essential cofactors. In the case of firefly luciferase, the key substrates are D-luciferin and ATP, with magnesium acting as a crucial cofactor.
This compound could potentially:
Increase the affinity for D-luciferin (decrease the Km for luciferin).
Increase the affinity for ATP (decrease the Km for ATP).
An increase in substrate affinity would mean that the enzyme can achieve its maximal velocity at lower substrate concentrations. This effect would be experimentally observable through kinetic studies.
Kinetic Analysis of Activation
A thorough kinetic analysis is essential to quantify the effect of an activator on an enzyme. This involves measuring reaction rates under varying substrate and activator concentrations.
Michaelis-Menten Kinetics in the Presence of this compound
The Michaelis-Menten model describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). The presence of an activator would alter these parameters.
A hypothetical data set illustrating the effect of an activator on luciferase kinetics is presented below. Please note that this data is illustrative and not based on experimental results for this compound.
| Substrate (D-luciferin) Concentration (µM) | V₀ (RLU/s) without Activator | V₀ (RLU/s) with this compound |
| 1 | 500 | 750 |
| 2 | 800 | 1200 |
| 5 | 1250 | 1875 |
| 10 | 1600 | 2400 |
| 20 | 1800 | 2700 |
From such data, one could determine the Km and Vmax values. An activator could potentially increase Vmax, decrease Km, or affect both parameters. For instance, a non-essential activator that increases Vmax without affecting Km would suggest that the activator enhances the catalytic step itself. Conversely, an activator that lowers Km would indicate an improvement in substrate binding.
Evaluation of Turnover Rate Enhancements
The turnover number, or kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is a direct measure of the catalytic efficiency of an enzyme. The effect of an activator on the turnover rate can be expressed as the ratio of kcat in the presence of the activator to the kcat in its absence.
The reported 1.04-fold increase in luciferase activity by this compound suggests a modest enhancement of the turnover rate. A more detailed analysis would require determining the kcat under various conditions.
In-Depth Analysis of this compound Uncovers Gaps in Current Scientific Literature
Despite its designation as a luciferase activator, detailed molecular and mechanistic studies on the compound known as this compound, or Compound D2, are conspicuously absent from publicly available scientific literature. Extensive database searches have revealed no specific research elucidating its direct impact on luciferase's conformational dynamics, enzyme stability, or the spectroscopic evidence of their interaction.
This compound, a 2-aminothiazole (B372263) derivative, was identified in a 2008 study for its modest 1.04-fold increase in luciferase activity at a concentration of 50 nM in a cell-based reporter gene assay. However, this study, focused on modulators of transcriptional repression in Huntington's disease, did not investigate the direct molecular mechanism of this activation. The observed effect could be an indirect consequence of the compound's impact on cellular transcription or translation pathways, rather than a direct enhancement of the luciferase enzyme's catalytic function.
Further investigation into the broader class of 2-aminothiazole derivatives reveals a complex and often contradictory role in bioassays. This chemical scaffold is frequently identified as a "pan-assay interference compound" (PAINS), notorious for producing false-positive results in high-throughput screening. Paradoxically, some compounds within this class have been shown to act as luciferase inhibitors. This has led to a hypothesis that the apparent "activation" observed in some cell-based assays may be an artifact of enzyme stabilization. By binding to the luciferase enzyme, these inhibitor compounds can increase its resistance to degradation, leading to a longer intracellular half-life and an accumulation of the enzyme, which is then misread as activation. However, no specific studies have been published to confirm or deny this mechanism for this compound.
The precise molecular interactions between this compound and the luciferase enzyme remain uncharacterized. There is a significant lack of research into how or if this compound induces conformational changes in the enzyme that could lead to enhanced activity. Consequently, there is no available data from spectroscopic techniques, such as fluorescence spectroscopy or circular dichroism, that would typically be used to probe such structural alterations.
Similarly, the role of this compound in promoting the stability and longevity of the luciferase enzyme has not been a subject of direct scientific inquiry. While enzyme stabilization by small molecules is a known phenomenon, its specific relevance to this compound has not been experimentally validated.
Structural Basis of Luciferase Activator 1 Functionality
Structure-Activity Relationships (SAR) for Luciferase Activation
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, such as Luciferase activator-1, relates to its biological activity. These studies involve synthesizing and testing various analogs of a lead compound to identify the key molecular features, or pharmacophores, responsible for its effects.
Identification of Critical Pharmacophores for Efficacy
Research has identified several critical pharmacophores for the activity of compounds related to luciferase activation. For instance, in a series of 3,5-diaryl oxadiazoles, the presence and position of a carboxylate group were found to be pivotal. The core structure often consists of a central oxadiazole ring flanked by two aryl rings. One of the aryl rings typically bears a substituent that is essential for potent activity.
A key finding is the paradoxical nature of these compounds: they can act as potent inhibitors of the purified firefly luciferase (FLuc) enzyme while simultaneously causing an increase in luciferase activity in cell-based assays. pnas.org This is attributed to the stabilization of the luciferase enzyme within the cell, leading to an accumulation of the enzyme and a net increase in light output over time. pnas.orgnih.gov The formation of a stable enzyme-inhibitor complex appears to be a crucial aspect of this activation mechanism. nih.gov
For a class of compounds including PTC124 (Ataluren), which shares a 3,5-diaryl oxadiazole scaffold, the m-carboxylate group on one of the aryl rings is critical for its potent inhibitory and stabilizing effects. pnas.org This specific substitution facilitates a reaction with ATP, a natural substrate of luciferase, leading to the formation of a highly potent inhibitory product. pnas.org This highlights the 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid structure as a key pharmacophore for this class of luciferase modulators.
Influence of Substituent Effects on Activating Potency
The potency of luciferase activators is highly sensitive to the nature and position of substituents on the aromatic rings. SAR studies on PTC124 and its analogs have provided detailed insights into these effects. pnas.org
The position of the carboxylate group is a major determinant of potency. Moving the carboxylate group from the meta position (as in PTC124) to the para or ortho positions results in a significant loss of inhibitory potency against the purified enzyme and reduced activation in cell-based assays. pnas.org For example, the para-carboxylate analog was found to be approximately 100-fold less potent than the meta-isomer. pnas.org
Replacing the meta-carboxylate with other functional groups also dramatically affects activity. Substitution with an amide or a tetrazole, a carboxylate bioisostere, led to a greater than 100-fold decrease in potency. pnas.org This underscores the specific requirement of the carboxylate group at the meta position for optimal interaction with the enzyme.
The table below summarizes the structure-activity relationship data for PTC124 and its analogs, illustrating the impact of substituent modifications on both enzymatic inhibition and cell-based activation.
| Compound | R2 Substituent | FLuc Inhibition IC50 (nM) | Cell-Based FLuc Activation EC50 (nM) |
| PTC124 (1) | m-carboxylate | 9.8 | 89 |
| Analog (7) | p-carboxylate | 910 | 1100 |
| Analog (10) | o-carboxylate | >10000 | >10000 |
| Analog (3) | m-amide | 1300 | 2500 |
| Analog (4) | m-tetrazole | 1200 | 5400 |
| Analog (2) | des-carboxylate | 1100 | 10000 |
| Data sourced from PNAS. pnas.org |
These findings clearly demonstrate that even minor changes to the chemical structure can have a profound impact on the biological activity, highlighting the precise structural requirements for potent luciferase activation.
Stereochemical Considerations in Activation Mechanisms
While extensive SAR studies have focused on substituent effects, the role of stereochemistry in the activation mechanism of compounds like this compound is less well-defined in the public domain. However, stereochemistry is a fundamental aspect of drug-receptor interactions. If a luciferase activator or its analogs contain chiral centers, it is highly probable that one enantiomer will exhibit greater potency than the other. This is because the enzyme's active site is a three-dimensional chiral environment, and the different spatial arrangements of enantiomers will lead to different binding affinities and interactions. For example, in the case of histamine (B1213489) H4 receptor agonists, the (R)-α-methylhistamine enantiomer was identified as the more potent form across different species. plos.org Although not directly related to this compound, this illustrates the principle of stereoselectivity in biological systems. Future research focusing on the synthesis and evaluation of individual enantiomers of chiral luciferase activators would be necessary to fully elucidate the stereochemical requirements for their activity.
Computational Modeling and Molecular Dynamics Simulations
Computational approaches, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between small molecules and proteins at an atomic level. These methods provide valuable insights into the structural basis of luciferase activation, complementing experimental SAR data.
Ligand-Protein Docking Studies with Luciferase
Molecular docking studies have been employed to predict how luciferase activators bind to the luciferase enzyme. These simulations place the ligand into the three-dimensional structure of the protein's binding site and calculate a score that estimates the binding affinity.
For PTC124, docking studies using the crystal structure of firefly luciferase have been instrumental in explaining the observed SAR. pnas.org Modeling of the ortho-, meta-, and para-carboxylate regioisomers revealed that the binding pose required for the subsequent reaction with ATP is most favorable for the meta-isomer. pnas.org The para-isomer must rotate in an energetically unfavorable manner to achieve a reactive conformation, while the ortho-isomer is sterically hindered from adopting the necessary pose. pnas.org
These computational models support the experimental findings that the meta-carboxylate is crucial for high-potency inhibition and subsequent stabilization-induced activation. Docking simulations can also be used in virtual screening to identify new potential luciferase activators from large chemical libraries. yasara.org
Prediction of Binding Poses and Interaction Networks
Beyond predicting binding affinity, computational models can predict the specific interactions that stabilize the ligand-protein complex. This includes identifying key amino acid residues in the luciferase active site that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the activator molecule.
For example, docking of DT-13, a steroidal saponin, into the ligand-binding pocket of PPARγ, another nuclear receptor, revealed key hydrogen bond and electrostatic interactions with specific amino acid residues like Ile-281, Cys-285, and Glu-291. mdpi.com Similarly, for luciferase activators, computational models can map the network of interactions that anchor the compound in the active site. The binding of a ligand to Cys-285 has been noted as important for inducing transactivation. mdpi.com
Molecular dynamics simulations can further refine these binding poses and provide a dynamic view of the interaction. nih.govresearchgate.net These simulations model the movement of atoms over time, allowing researchers to assess the stability of the predicted binding pose and observe conformational changes in the protein upon ligand binding. nih.gov This level of detail is crucial for a comprehensive understanding of how this compound and related compounds exert their effects and can guide the design of new, more potent activators.
Experimental Approaches for Binding Site Elucidation
The precise location of the binding site for this compound on the luciferase enzyme is crucial for understanding its mechanism of action. Elucidating this structural basis relies on sophisticated experimental techniques that can map the interactions between the small molecule and the protein. The primary methods employed for such investigations include mutagenesis studies of the luciferase enzyme and photoaffinity labeling. These approaches, while different in their execution, both aim to identify the specific amino acid residues that are critical for the binding or the functional effect of the activator.
Mutagenesis Studies of Luciferase
Site-directed mutagenesis is a powerful technique used to probe the role of specific amino acid residues in protein function. By systematically replacing individual amino acids in the luciferase enzyme, researchers can identify those that are essential for the binding of this compound or for the subsequent activation of the enzyme. A change in the activation profile of the enzyme upon mutation of a particular residue strongly suggests that this residue is part of the binding site or is allosterically important for the activator's function.
While direct mutagenesis studies specifically investigating the binding of this compound are not extensively reported in publicly available literature, numerous studies have identified key residues within the active site of firefly luciferase that are critical for substrate binding and catalysis. These residues represent logical targets for investigating the binding of a small-molecule activator.
Key residues in the active site of firefly luciferase that have been identified through mutagenesis and are relevant for small molecule interaction include:
His245: This residue has been shown to be at the active site and is involved in the catalytic mechanism and color determination of the bioluminescence. nih.govnih.govacs.org Mutations at this site can significantly alter enzyme activity. nih.govacs.org
Thr343: Along with His245, mutations at this residue can shift the color of the emitted light, indicating its importance in the conformation of the active site. nih.gov
Lys529: This residue is also conserved and has been implicated in the catalytic process and productive binding of substrates. nih.gov
Arg218: This residue is also involved in the catalytic process. nih.gov
The table below summarizes findings from mutagenesis studies on key residues in the active site of firefly luciferase, which are potential interaction points for activators.
| Residue | Location/Function | Effect of Mutation | Reference(s) |
| His245 | Active Site | Red-shifted bioluminescence, altered kinetic constants, reduced specific activity. nih.govnih.govacs.org | nih.govnih.govacs.org |
| Thr343 | Active Site | Red-shifted bioluminescence, indicating a role in color determination. nih.gov | nih.gov |
| Lys529 | Active Site | Altered steady-state kinetic constants, suggesting a role in catalysis and substrate binding. nih.gov | nih.gov |
| Arg218 | Active Site | Implicated in the mechanism of color determination in bioluminescence. nih.gov | nih.gov |
Photoaffinity Labeling Techniques (if reported)
Photoaffinity labeling is a technique used to identify the binding site of a ligand on a target protein. In this method, a photo-reactive version of the ligand (in this case, a derivative of this compound) is synthesized. This photo-probe is designed to bind to the same site as the original molecule. Upon exposure to ultraviolet light, the photo-reactive group is activated and forms a covalent bond with nearby amino acid residues in the binding pocket. Subsequent enzymatic digestion of the protein and analysis by mass spectrometry can then identify the labeled amino acid(s), thereby pinpointing the binding site.
Currently, there are no specific reports in the scientific literature detailing the use of photoaffinity labeling to elucidate the binding site of this compound.
However, related techniques have been used to probe the active site of luciferase. For instance, a benzophenone-based substrate analog, 2-(4-benzoylphenyl)thiazole-4-carboxylic acid (BPTC), was used as a photoinactivation reagent. semanticscholar.org While it did not act as a classic photoaffinity label, its use led to the identification of the peptide sequence 244HHGF247 as being at or near the luciferin (B1168401) binding site. nih.govsemanticscholar.org This was achieved through a process of active site-directed photooxidation. semanticscholar.org This region, containing the critical His245 residue, would be a prime candidate for interaction with a luciferase activator.
Applications of Luciferase Activator 1 in Advanced Research Methodologies
Optimization of Luciferase Reporter Gene Assays in Cell-Based Systems
Luciferase reporter gene assays are a cornerstone of molecular biology, used to study the regulation of gene expression by linking a promoter of interest to a luciferase gene. thermofisher.comnih.gov The amount of light produced upon addition of a substrate like D-luciferin is proportional to the activity of the promoter. The integration of Luciferase activator-1 into these assays serves to directly enhance the enzymatic light-producing reaction, thereby optimizing assay performance.
A critical parameter for the quality of any assay is the signal-to-noise (S/N) ratio, which represents the strength of the specific signal relative to the background. thermofisher.com In luciferase assays, a higher S/N ratio allows for more confident detection of subtle changes in gene expression. This compound directly boosts the luminescent signal, which can significantly improve the S/N ratio. youtube.com By increasing the light output for each unit of expressed luciferase enzyme, the specific signal is amplified, making it more distinct from the inherent background luminescence of the assay system. This enhancement is crucial for achieving robust and reproducible data, particularly in automated high-throughput formats. caymanchem.com
Researchers often work with biological systems where the gene of interest is expressed at very low levels, such as those driven by weak promoters or those in specific cell types with low transcriptional activity. waocp.org In these scenarios, the resulting luminescent signal may be too faint to be reliably detected above background levels. researchgate.net this compound addresses this challenge by increasing the quantum yield of the luciferase reaction. This amplification allows for the sensitive and accurate quantification of luciferase that would otherwise be below the limit of detection, enabling the study of subtle gene regulation events that are critical for understanding complex biological processes. thermofisher.com
Integration into High-Throughput Screening Platforms
High-throughput screening (HTS) involves the rapid testing of thousands to millions of compounds to identify those that modulate a specific biological pathway or target. mdpi.commedcraveonline.com Luciferase reporter assays are frequently used in HTS due to their high sensitivity, broad dynamic range, and amenability to automation. promega.comspringernature.com
| Parameter | Standard Assay | Assay with this compound | Rationale for Improvement |
|---|---|---|---|
| Signal Strength | Variable; may be low | Consistently Increased | Direct enzymatic activation of luciferase increases light output. |
| Sensitivity | Limited by baseline signal | Enhanced | Amplification allows detection of smaller changes in reporter expression. |
| Signal-to-Noise Ratio | Standard | Improved | Signal is amplified relative to constant background noise. |
| Hit-Picking Threshold | Higher % change required | Lower % change detectable | Subtle modulatory effects become statistically significant. |
A significant challenge in HTS is the occurrence of false-positive or false-negative results. promegaconnections.comsygnaturediscovery.com In luciferase-based screens, compounds can directly interfere with the reporter enzyme, leading to misleading results. sygnaturediscovery.comacs.org For example, some compounds inhibit the luciferase enzyme, which would wrongly identify them as inhibitors of the upstream pathway. Paradoxically, some luciferase inhibitors can also stabilize the enzyme within the cell during the compound incubation period, leading to its accumulation. Upon cell lysis and substrate addition, this accumulated enzyme produces a strong light signal, falsely identifying the compound as an activator of the pathway.
Several strategies are employed to mitigate these artifacts:
Dual-Luciferase® Assays: This is a primary method for reducing false positives. springernature.compromega.com A second, distinct reporter, such as Renilla luciferase, is co-expressed under the control of a constitutive promoter. This serves as an internal control for non-specific effects, including cytotoxicity or general effects on transcription and translation. A true hit should modulate the experimental luciferase (e.g., Firefly) but not the control luciferase. promega.com
Counter-screens: Hits from the primary screen are tested in a cell-free assay with purified luciferase enzyme to identify compounds that directly inhibit or activate the reporter protein. sygnaturediscovery.com
Computational Tools: In silico models and databases can be used to predict if compounds in a screening library have properties consistent with luciferase inhibition, allowing them to be flagged preemptively. acs.orgresearchgate.net
Coincidence Reporter Systems: Advanced systems use a single transcript that produces two different reporter proteins (e.g., Firefly and NanoLuc® luciferase). A true on-target hit should produce a "coincident" response from both reporters, whereas a compound that only interferes with one reporter enzyme will be identified as an artifact. promegaconnections.com
| Observed Effect | Potential Cause | Strategy for Verification | Expected Outcome of Verification |
|---|---|---|---|
| Decreased Signal | True Pathway Inhibition | Dual-Luciferase® Assay | Firefly signal decreases; Renilla signal is stable. |
| Decreased Signal | Luciferase Inhibition or Cytotoxicity | Dual-Luciferase® Assay / Counter-screen | Both Firefly and Renilla signals decrease (cytotoxicity) OR compound inhibits purified luciferase (direct inhibition). |
| Increased Signal | True Pathway Activation | Dual-Luciferase® Assay with promoterless vector control | Firefly signal increases specifically with the promoter of interest; Renilla is stable; No increase with promoterless vector. researchgate.net |
| Increased Signal | Enzyme Stabilization by an Inhibitor | Counter-screen with purified luciferase | Compound inhibits purified luciferase enzyme, revealing its true mechanism. |
Development of Novel Biosensors and Probes
Bioluminescent biosensors are engineered proteins designed to report on specific molecular events within living cells, such as protein-protein interactions, protease activity, or the concentration of metabolites like cAMP. nih.govnih.gov Many of these biosensors are based on firefly luciferase or its variants. nih.govmdpi.com The sensitivity of these tools is directly linked to the intensity and stability of their light output. acs.orgnih.gov
Design of Reporter Constructs Incorporating this compound
In the study of gene regulation and cellular signaling, reporter constructs are indispensable tools. mdpi.com These constructs typically involve cloning a promoter or regulatory element of interest upstream of a reporter gene, such as luciferase. promegaconnections.com When introduced into cells, the activity of the promoter drives the expression of luciferase, and the resulting luminescence serves as a quantifiable measure of the regulatory element's activity. opentrons.com
The design of these constructs is a critical aspect of the experimental setup. promegaconnections.com Key considerations include the selection of the luciferase variant, the specific portion of the regulatory sequence to be included, and the method of normalization to account for experimental variability. mdpi.compromegaconnections.com For instance, a secondary reporter, like Renilla luciferase under a constitutive promoter, is often co-transfected to normalize the expression of the primary firefly luciferase reporter. mdpi.com
While this compound is not a physical component of the reporter construct itself, its application is a crucial consideration during the experimental design phase. The inclusion of this activator in the assay protocol can significantly amplify the luminescent output. This is particularly advantageous when studying weak promoters or subtle changes in gene expression that might otherwise produce signals close to the background level. By enhancing the signal, this compound allows for more robust and statistically significant data collection.
Table 1: Key Considerations in Reporter Construct Design for Use with this compound
| Design Element | Consideration | Relevance of this compound |
| Promoter/Enhancer Element | The specific DNA sequence that regulates the gene of interest. | Amplifies the signal from the expressed luciferase, enabling the study of weak or fine-tuned regulatory elements. |
| Luciferase Reporter Gene | The gene encoding the light-producing enzyme (e.g., firefly, Renilla). | The activator enhances the enzymatic activity of the translated luciferase protein. |
| Control Reporter | A second reporter gene (e.g., Renilla luciferase) driven by a constitutive promoter for normalization. | Can also enhance the signal of the control reporter, requiring careful data normalization. |
| Vector Backbone | The plasmid containing the reporter construct. | The activator does not directly interact with the vector but influences the final readout of the expressed reporter. |
Real-time Monitoring of Intracellular Events in Live Cells
The ability to monitor cellular processes as they occur is a significant advantage of luciferase-based assays. tandfonline.com Live-cell imaging using luciferase reporters allows for the dynamic tracking of events such as gene expression, protein-protein interactions, and changes in intracellular analyte concentrations in real-time. nih.govresearchgate.net This approach provides a temporal resolution that is often lost in endpoint assays where cells are lysed before measurement. researchgate.net
The use of this compound can be particularly impactful in real-time monitoring. By boosting the luminescent signal, it can enable the detection of rapid and transient events that might otherwise be missed. This is crucial for studying dynamic processes like the activation of signaling pathways in response to stimuli. opentrons.com A stronger signal allows for shorter acquisition times, reducing the potential for motion artifacts and phototoxicity in live-cell imaging setups. Furthermore, enhanced signal intensity can facilitate the monitoring of events in smaller cell populations or even single cells.
For example, in studies monitoring the activation of a specific transcription factor, a reporter construct with the transcription factor's response element driving luciferase expression can be used. researchgate.net Upon stimulation, the transcription factor binds to its response element, inducing luciferase expression. The addition of this compound to the cell culture medium, along with the luciferin (B1168401) substrate, would result in a more pronounced and readily detectable increase in luminescence, providing a clearer real-time readout of the transcription factor's activity. tandfonline.com
Use in Protein-Protein Interaction Studies
Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to deciphering cellular function. Several techniques have been developed to study these interactions in their native cellular environment, with luciferase-based methods offering high sensitivity and a broad dynamic range.
Luciferase Complementation Assays (e.g., Luciferase Fragment Complementation Assay - LFCA)
The Luciferase Fragment Complementation Assay (LFCA), also known as split luciferase assay, is a powerful technique for studying PPIs in living cells. nih.govoncoscience.us In this assay, the luciferase enzyme is split into two non-functional fragments, an N-terminal and a C-terminal half. nih.gov These fragments are then fused to two proteins of interest. If the two proteins interact, they bring the luciferase fragments into close proximity, allowing them to refold and reconstitute a functional luciferase enzyme, which then generates a detectable luminescent signal upon the addition of its substrate. oncoscience.ustandfonline.com
The role of this compound in LFCA is to amplify the signal generated from the reconstituted luciferase. While it does not participate in the physical complementation of the luciferase fragments, its presence during the assay can significantly increase the luminescence output. This enhancement is particularly beneficial in several scenarios:
Detecting Weak or Transient Interactions: For proteins that interact weakly or transiently, the amount of reconstituted luciferase at any given time may be low, resulting in a faint signal. This compound can boost this signal, making it easier to detect and quantify these interactions.
High-Throughput Screening: In high-throughput screens for modulators of PPIs, a stronger signal-to-noise ratio is desirable for robust hit identification. nih.gov By increasing the assay's dynamic range, this compound can improve the reliability of such screens. nih.gov
In Vivo Imaging: When studying PPIs in whole organisms, the signal can be attenuated by tissues. The enhanced signal provided by the activator can improve the sensitivity of in vivo imaging of PPIs. nih.gov
Table 2: Application of this compound in LFCA
| LFCA Aspect | Role of this compound |
| Signal Detection | Amplifies the luminescent signal from reconstituted luciferase. |
| Sensitivity | Increases the ability to detect weak or low-abundance protein interactions. |
| Dynamic Range | Widens the range of detectable signal, improving quantification. |
| Assay Robustness | Enhances the signal-to-noise ratio, which is critical for high-throughput screening. |
Förster Resonance Energy Transfer (FRET) Based Systems Utilizing this compound (if applicable)
Bioluminescence Resonance Energy Transfer (BRET) is a related technique used to study PPIs that relies on Förster Resonance Energy Transfer (FRET) principles. mdpi.com In a typical BRET assay, a luciferase (the BRET donor) is fused to one protein of interest, and a fluorescent protein (the BRET acceptor) is fused to another. acs.org If the two proteins interact, the energy from the luciferase-luciferin reaction is non-radiatively transferred to the fluorescent protein, which then emits light at its characteristic wavelength. mdpi.com
However, an enhanced luminescence from the donor due to the activator could potentially lead to increased excitation of the acceptor, which might result in a stronger BRET signal. This effect would be indirect and would need to be carefully validated for any given BRET pair to ensure that the activator does not interfere with the ratiometric measurements that are often used to quantify BRET efficiency. There is currently no direct evidence in the provided search results to suggest that this compound is a standard reagent in BRET assays. Its use would require empirical testing to determine its impact on the specific BRET system being employed.
Comparative Analysis with Other Luciferase Modulators and Methodological Considerations
Comparison with Other Synthetic Luciferase Activators
The landscape of synthetic luciferase activators is complex, largely because many compounds that appear to be activators in cellular reporter gene assays are, in fact, inhibitors of the purified luciferase enzyme. nih.govpnas.org This phenomenon makes direct comparisons of potency and mechanism challenging without first clarifying the nature of the "activation."
Many compounds reported to "activate" luciferase signaling in cells, such as PTC124 (Ataluren), actually exhibit a counterintuitive dose-response curve. nih.govpnas.org In cell-based assays, these compounds can cause an increase in the luminescent signal at lower concentrations, which then decreases at higher concentrations, forming a characteristic bell-shaped curve. nih.gov This apparent activation is often a result of the compound stabilizing the luciferase enzyme inside the cell. pnas.orgpnas.org
The potency of this stabilizing effect often correlates with the compound's inhibitory potency against the purified enzyme. pnas.orgnih.gov For instance, PTC124 is a potent inhibitor of purified firefly luciferase (FLuc) and also strongly stabilizes the enzyme, leading to its accumulation in cells and a subsequent increase in light output when assay reagents are added. pnas.orgpnas.org
| Compound/Class | Effect on Purified FLuc | Observed Effect in Cell-Based Reporter Assays | Underlying Mechanism of Apparent Activation |
|---|---|---|---|
| PTC124 (Ataluren) | Potent Inhibition | Apparent Activation (bell-shaped curve) | Enzyme stabilization via formation of a high-affinity PTC124-AMP adduct. pnas.org |
| Quinoline Series | Inhibition (Competitive with ATP and Luciferin) | Apparent Activation | Inhibitor-based enzyme stabilization. nih.gov |
| Benzothiazole Series | Inhibition | Apparent Activation | Inhibitor-based enzyme stabilization. nih.gov |
| 1,2,4-Oxadiazoles | Inhibition (Non-competitive) | Apparent Activation | Inhibitor-based enzyme stabilization. nih.gov |
The primary mechanistic divergence among compounds that modulate luciferase is between true activators and apparent activators. A true synthetic activator would enhance the enzyme's catalytic function, perhaps by binding to an allosteric site that improves substrate affinity or accelerates product release.
However, the most well-documented mechanism for apparent activation is inhibitor-based enzyme stabilization. nih.govnih.govresearchgate.net Firefly luciferase has a relatively short intracellular half-life of about 3-4 hours. nih.govpromega.com When an inhibitor binds to the enzyme, the resulting enzyme-inhibitor complex can be more resistant to cellular degradation pathways than the free enzyme. pnas.orguef.fi During the typical incubation period of a cell-based assay (e.g., 16-24 hours), this stabilization leads to a significant accumulation of the luciferase protein. nih.govnih.gov Upon cell lysis and addition of assay reagents—which contain high concentrations of ATP and D-luciferin—the inhibitor can be outcompeted by the excess substrate. nih.gov This unmasks the accumulated, larger pool of enzyme, resulting in a burst of luminescence that is misinterpreted as activation. This stabilization can occur regardless of whether the compound is a competitive or non-competitive inhibitor. nih.gov
Considerations for Off-Target Effects and Assay Interference
The phenomenon of apparent activation highlights the critical need to consider off-target effects and assay interference when screening for modulators of cellular pathways using luciferase reporters.
The most significant non-specific activation mechanism is the inhibitor-based stabilization of the luciferase reporter enzyme itself. nih.govpnas.org This is a classic example of an off-target effect, where the compound interacts not with the intended biological pathway being studied, but directly with the measurement tool (the reporter enzyme). pnas.org This interference can lead to a high rate of false positives in high-throughput screening campaigns.
A modest 30% increase in the luciferase protein's half-life due to stabilization can lead to a 150% increase in total luciferase levels within 12 hours, producing a strong "activation" signal that has no relation to the targeted gene's transcription. nih.gov This underscores the importance of not taking primary screening data at face value without further validation.
To distinguish true pathway activation from reporter-based artifacts, a suite of orthogonal validation strategies is essential. nih.gov These methods use different biological or technological principles to confirm the initial finding.
Key strategies include:
Using an Orthogonal Reporter Enzyme : This is a powerful approach to rule out artifacts specific to one reporter. nih.govnih.gov If a compound shows activity in a firefly luciferase (FLuc) assay, it should be re-tested in a system that uses a structurally and mechanistically different reporter, such as Renilla luciferase (RLuc) or the ATP-independent NanoLuc™ luciferase. nih.govmdpi.com Since the structure-activity relationships for inhibitors of these enzymes differ, it is unlikely that a compound stabilizing FLuc will also affect RLuc or NanoLuc in the same way. nih.gov
Biochemical Counter-Screen : The compound of interest should be tested directly against the purified luciferase enzyme in a cell-free biochemical assay. nih.govnih.gov A compound causing artifactual activation in cells will typically show inhibition in this format. nih.gov
Cycloheximide Chase Assay : This method directly measures protein stability. Cells are treated with the compound and then with cycloheximide, a protein synthesis inhibitor. nih.gov The rate of luminescence decay is then monitored. In the presence of a stabilizing compound, the luciferase signal will decay more slowly compared to control cells. nih.gov
Alternative Primary Readout : The most definitive validation involves measuring the biological effect using a completely different technology that does not rely on a luciferase reporter. nih.gov For example, if the reporter gene assay measures the activation of a specific promoter, a true hit could be validated by measuring the mRNA levels of the endogenous gene via qRT-PCR or the protein product via Western blot or ELISA.
| Validation Strategy | Principle | Interpretation of a Positive Result | Interpretation of a Negative Result |
|---|---|---|---|
| Orthogonal Reporter (e.g., Renilla, NanoLuc) | Uses a different reporter enzyme with a distinct inhibitor profile. pnas.orgnih.gov | Activity is likely independent of the reporter and related to the biological target. | The original result was likely an artifact caused by specific interaction with the primary reporter (e.g., FLuc stabilization). pnas.org |
| Biochemical Counter-Screen | Tests the compound against the purified enzyme in a cell-free system. nih.gov | Compound shows true activation of the enzyme's catalytic rate. | Compound shows inhibition, indicating the cellular "activation" was an artifact of stabilization. nih.gov |
| Cycloheximide Chase Assay | Measures the decay rate of the reporter protein after blocking new synthesis. nih.gov | Slower signal decay confirms the compound stabilizes the reporter protein. | Signal decays at a normal rate, suggesting stabilization is not the mechanism. |
| Alternative Primary Readout (e.g., qRT-PCR, Western Blot) | Measures the biological endpoint (e.g., gene or protein expression) without a luciferase reporter. nih.gov | Confirms the compound has the intended effect on the endogenous biological pathway. | The original result was an artifact of the reporter gene assay format. |
Future Research Directions and Emerging Paradigms for Luciferase Activator 1
Rational Design of Next-Generation Activators
The creation of new and improved luciferase activators is moving beyond traditional screening methods toward a more deliberate, design-oriented approach. This shift aims to produce molecules with higher specificity, increased potency, and tailored properties for specific applications.
Computational methods are revolutionizing the design of biological molecules, and these approaches are directly applicable to the development of next-generation luciferase activators. By combining deep learning with structure-guided rational design, researchers can create activators with significantly enhanced performance. nih.govresearchgate.net Machine learning and generative models offer innovative pathways for engineering molecules by analyzing evolutionary data to guide the design process. nih.gov
A key strategy involves "family-wide hallucination," a deep-learning approach that generates a vast number of idealized protein structures with diverse pocket shapes. repec.orgresearchgate.net This technique allows for the design of custom protein scaffolds that can be optimized to interact with and enhance the activity of luciferase systems. cbirt.netbakerlab.org These computational tools can predict how specific modifications will affect the activator's interaction with the luciferase enzyme, thereby improving thermal resilience and enzymatic function without perturbing the substrate-binding architecture. nih.gov For instance, deep learning models like ProteinMPNN have proven to be over 200 times faster than previous software, dramatically accelerating the design-build-test cycle and increasing success rates in creating functional biomolecules. bakerlab.orgnih.gov This integrated approach overcomes the traditional trade-off between stability and activity, paving the way for activators that function robustly under a wider range of experimental conditions. nih.govbiorxiv.org
Table 1: Computational Approaches for Activator Design
| Computational Technique | Application in Activator Design | Key Benefit |
|---|---|---|
| Deep Learning/Machine Learning | Predicts structure-function relationships to guide modifications for enhanced activity and stability. nih.govnih.govbiorxiv.org | Overcomes the stability-activity trade-off; accelerates design cycles. bakerlab.orgbiorxiv.org |
| Generative Models | Analyzes evolutionary protein data to inform the design of novel activator structures. nih.gov | Creates activators with properties beyond those found in nature. |
| "Family-Wide Hallucination" | Generates numerous idealized protein scaffolds with diverse binding pockets. repec.orgresearchgate.netcbirt.net | Enables the creation of highly customized activators for specific luciferase targets. |
| Molecular Dynamics Simulations | Elucidates how modifications affect the activator's conformational landscape and interaction with luciferase. nih.gov | Provides detailed insight into the mechanism of activation. |
The diversity of known luciferase systems offers a rich landscape for the development of specialized activators. Research is expanding beyond the commonly used Firefly (FLuc) and Renilla (RLuc) systems to include enzymes from various marine organisms and engineered variants with unique properties. mdpi.comthermofisher.com For example, novel artificial luciferases (ALucs) have been created based on sequence alignments, forming a distinct branch from natural marine luciferases that function effectively in mammalian cells. mdpi.com
The development of activators for these new systems is critical. This includes designing molecules that can enhance luciferases engineered to emit near-infrared (nIR) light, which allows for deeper tissue imaging due to reduced light attenuation by biological tissues. dtic.mil Furthermore, creating activators for ATP-independent luciferases, such as NanoLuc (NLuc) from Oplophorus gracilirostris, is a key area of interest. acs.org These smaller, brighter enzymes are ideal for many modern biological assays, and specific activators could further enhance their sensitivity. nih.govbiorxiv.orgacs.org The goal is to build a toolkit of activator-luciferase pairs that can be selected based on the specific requirements of an experiment, such as the desired light color, signal intensity, and cellular environment.
Expansion of Research Applications
The utility of luciferase activators is set to grow as they are integrated with other advanced technologies, enabling more sophisticated and precise biological investigations.
Bioluminescence imaging (BLI) is a powerful tool for the non-invasive visualization of cellular and molecular processes in living animals. nih.govresearchgate.netacs.orgnih.gov The integration of potent luciferase activators with advanced BLI can significantly improve sensitivity, allowing for the detection of smaller cell populations in deep tissue locations. nih.govresearchgate.net This is particularly valuable for tracking the proliferation and survival of genetically labeled cells in studies of disease progression or in the evaluation of cell-based therapies. nih.gov
Activators can enhance signals in reporter systems designed to monitor specific biochemical events, such as gene expression patterns, in real-time. nih.gov For instance, they can be used in dual-luciferase assays where one luciferase reports on a specific promoter's activity and another serves as an internal control for cell viability. thermofisher.comyoutube.com By amplifying the signal, activators allow for more precise quantification and can reveal subtle changes in biological pathways that might otherwise be undetectable.
A significant leap forward in the field is the development of activators whose function can be controlled by external stimuli like light or specific chemical triggers. This allows for precise spatial and temporal control over luciferase activity. Researchers have successfully developed a photoactivatable firefly luciferase (pfLuc) by incorporating a "photocaged" lysine (B10760008) analog at a key catalytic residue. pkusz.edu.cnnih.gov The enzyme remains inactive until exposed to a specific wavelength of light (e.g., 365-nm UV light), which removes the caging group and restores its function. pkusz.edu.cn
Automated and High-Throughput Methodologies
The discovery and characterization of luciferase activators can be dramatically accelerated by the adoption of automated and high-throughput screening (HTS) methods. nih.gov Luciferase reporter gene assays are exceptionally well-suited for HTS due to their high sensitivity and wide dynamic range. thermofisher.comresearchgate.netacs.org
Robotic workstations and liquid handling systems can perform aseptic cell culture, transfection, and reagent dispensing in 96-well or 1536-well microplate formats, enabling the screening of thousands of compounds in parallel. nih.govresearchgate.netnih.gov Such systems have been developed to screen for both activators and inhibitors of gene expression. researchgate.net By miniaturizing assay volumes, these automated platforms reduce reagent costs and increase throughput. acs.org The data generated from HTS, which measures the light output in relative light units (RLUs) using a luminometer, can rapidly identify lead compounds that enhance luciferase activity. youtube.com These methodologies are essential for efficiently screening large chemical libraries to discover novel and potent luciferase activators. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Adenosine (B11128) triphosphate (ATP) |
| Coelenterazine |
| D-luciferin |
| Diphenylterazine |
| EDTA |
| GC376 |
| Luciferase activator-1 |
| Oxyluciferin |
| Pirfenidone |
| PTC124 |
| Pyrophosphate |
| Scleraxis |
| TGF-β |
| TNF-α |
| Angiotensin II |
| CTGF |
| 2-deoxycoelenterazine |
| h-CTZ |
| Doxorubicin |
| Doxycycline |
| Glucose |
| Glycerol |
| Sucrose |
Miniaturization and Ultra-High-Throughput Screening (uHTS)
The miniaturization of assays and the adoption of ultra-high-throughput screening (uHTS) are critical for screening large compound libraries in a time- and cost-effective manner. Luciferase-based assays are well-suited for this transition due to their high sensitivity and signal-to-background ratio. The integration of a compound like this compound could further enhance the performance of these miniaturized assays.
In a uHTS setting, where assay volumes are significantly reduced, maintaining a robust and detectable signal is paramount. A potential application of this compound would be to amplify the luminescent signal, thereby ensuring that even with smaller sample sizes, the signal remains well above the limit of detection. This could be particularly advantageous in assays where the expression of the luciferase reporter is inherently low or when screening for subtle modulatory effects.
The following table illustrates the potential impact of a luciferase activator in a miniaturized assay format:
| Feature | Standard Assay | Miniaturized Assay without Activator | Miniaturized Assay with this compound |
| Assay Volume | 100 µL | 10 µL | 10 µL |
| Relative Signal Intensity | 100% | 10% | 15-20% (projected) |
| Signal-to-Background Ratio | High | Moderate | High |
| Data Reliability | High | Susceptible to noise | High |
By bolstering the signal, this compound could enable further reductions in assay volume, leading to significant savings in reagents and allowing for the screening of a larger number of compounds.
Application in Robotic Screening Platforms
Robotic screening platforms are integral to modern drug discovery, automating the handling of thousands of samples with high precision. Luciferase assays are frequently employed on these platforms due to their simple "add-and-read" format. The inclusion of this compound in assay protocols could offer several benefits in a robotic screening context.
Furthermore, a more robust signal, amplified by this compound, could make the assay less sensitive to minor variations in liquid handling and reagent dispensing that can occur even with sophisticated robotic systems. This would lead to improved data quality and a lower rate of false positives and false negatives.
Elucidation of Broader Biological Contexts
Beyond its utility in high-throughput screening, this compound has the potential to contribute to a deeper understanding of fundamental biological processes. By modulating the activity of luciferase, it can serve as a tool to probe the intricacies of cellular environments and uncover novel regulatory mechanisms.
Understanding the Role of Endogenous Luciferase Modulators
The cellular environment is a complex milieu of molecules, some of which can act as endogenous modulators of enzyme activity. In the context of luciferase reporter assays, it is known that certain intracellular molecules can influence the light output, sometimes leading to artifacts. For instance, some compounds that inhibit luciferase can paradoxically appear as activators in cell-based assays by stabilizing the enzyme against degradation.
Leveraging Luciferase Activation for Fundamental Biological Discovery
The ability to enhance the signal of a luciferase reporter can be a powerful tool for fundamental biological discovery. Many cellular processes, such as the expression of certain genes or the activity of specific signaling pathways, are subtle and can be difficult to detect with standard reporter assays.
By amplifying the luciferase signal, this compound could enable the study of these low-level biological activities. For example, it could be used to:
Visualize the expression of a lowly expressed gene in real-time in living cells.
Detect subtle changes in the activity of a signaling pathway in response to a specific stimulus.
Develop more sensitive biosensors for a wide range of cellular analytes.
The application of this compound in these contexts could open up new avenues of research and allow for a more nuanced understanding of complex biological systems.
Q & A
Basic: How should researchers design a controlled experiment to evaluate the activation efficiency of Luciferase activator-1 in vitro?
Methodological Answer:
- Experimental Groups: Include positive controls (e.g., known luciferase activators) and negative controls (e.g., vehicle-only treatments) to establish baseline activity.
- Concentration Gradients: Test a range of this compound concentrations (e.g., 1 nM–10 µM) to assess dose dependency.
- Replication: Perform triplicate technical replicates and biological replicates (e.g., 3–5 independent experiments) to ensure statistical robustness.
- Quantification: Use the Bradford assay for protein normalization and a luminometer for luciferase activity measurements.
- Data Analysis: Calculate fold-change activation relative to controls and apply ANOVA with post-hoc tests to determine significance.
Advanced: What experimental strategies differentiate direct binding of this compound to luciferase from indirect regulatory mechanisms?
Methodological Answer:
- Biophysical Assays: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and affinity.
- Mutagenesis: Create luciferase mutants at putative binding sites; loss of activation in mutants suggests direct interaction.
- Co-Immunoprecipitation (Co-IP): Validate physical interaction by co-expressing tagged luciferase and activator, followed by pull-down assays.
- Kinetic Profiling: Compare activation kinetics (e.g., time to peak activity) with known direct vs. indirect modulators.
Basic: How can researchers optimize assay conditions for reproducible measurement of this compound's dose-response relationships?
Methodological Answer:
- Standardized Protocols: Pre-warm reagents, maintain consistent cell density, and use identical plate readers across experiments.
- Controls: Include internal controls (e.g., constitutive luciferase expression) to normalize inter-experiment variability.
- Instrument Calibration: Validate luminometer sensitivity monthly using certified luciferase standards.
- Statistical Analysis: Fit dose-response curves using nonlinear regression (e.g., Hill equation) and report EC50 values with 95% confidence intervals.
Advanced: How do discrepancies in this compound activity data arise across different cellular models, and how can they be resolved?
Methodological Answer:
- Key Variables:
- Cell Type: Endogenous luciferase isoforms or metabolic differences (e.g., ATP levels) may alter activation .
- Transfection Efficiency: Use dual-reporter systems (e.g., Renilla luciferase for normalization) to account for variability.
- Detection Systems: Compare plate readers vs. in vivo imaging systems, as signal-to-noise ratios differ .
- Resolution Strategies: Conduct cross-model validation (e.g., HEK293 vs. primary cells) and meta-analysis of published protocols to identify optimal conditions.
Basic: What validation experiments confirm the specificity of this compound for its target?
Methodological Answer:
- Knockout Models: Use CRISPR/Cas9 to delete luciferase or its putative binding partners; loss of activation confirms specificity.
- Inhibitor Studies: Co-treat with pathway-specific inhibitors (e.g., kinase inhibitors) to rule out off-target signaling cascades.
- Orthogonal Assays: Validate results with alternative luciferase systems (e.g., Gaussia vs. Firefly) to exclude assay-specific artifacts.
Advanced: What in vivo imaging parameters require adjustment when transitioning this compound studies from cell culture to animal models?
Methodological Answer:
- Signal Penetration: Optimize wavelength selection (e.g., red-shifted luciferases for deeper tissue imaging) .
- Substrate Bioavailability: Account for differences in D-luciferin pharmacokinetics (e.g., injection timing, dose).
- Background Noise: Use background subtraction algorithms and negative control animals to distinguish specific signals.
- Temporal Resolution: Adjust integration times (e.g., 1–5 minutes) to balance signal intensity and temporal resolution .
Basic: How can researchers ensure ethical and reproducible use of this compound in collaborative studies?
Methodological Answer:
- Protocol Sharing: Document detailed methods, including lot numbers of reagents and instrument settings, in supplementary materials .
- Data Transparency: Share raw luminescence data and analysis scripts via repositories like Zenodo or Figshare.
- Ethical Compliance: Obtain institutional approval for animal studies and adhere to ARRIVE guidelines for in vivo experiments .
Advanced: How does the choice of luciferase reporter system (e.g., bacterial vs. firefly) influence the observed effects of this compound?
Methodological Answer:
- Substrate Requirements: Bacterial (lux) systems require no exogenous substrate, while firefly (Luc) systems depend on D-luciferin .
- Signal Stability: Bacterial luciferase may offer steadier signals over time, reducing variability in long-term assays .
- Thermal Stability: Firefly luciferase is heat-labile; avoid prolonged incubations above 37°C.
- Cross-Species Compatibility: Verify activator compatibility with luciferase orthologs (e.g., Photinus pyralis vs. Renilla reniformis).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
